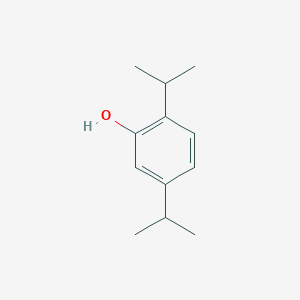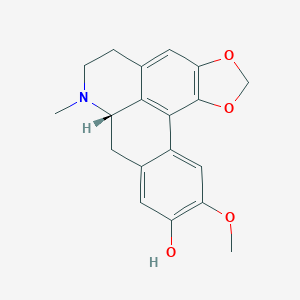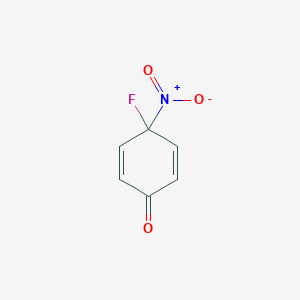
4-Fluoro-4-nitrocyclohexa-2,5-dienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-4-nitrocyclohexa-2,5-dienone, also known as parafluoronitrobenzene (PFN), is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications. PFN is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 177.12 g/mol. In
Applications De Recherche Scientifique
PFN has been widely used in scientific research due to its unique properties, such as its ability to undergo nucleophilic substitution reactions. PFN has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. PFN has also been used as a reagent in the synthesis of biologically active compounds such as pyridine derivatives, benzimidazole derivatives, and quinazoline derivatives.
Mécanisme D'action
The mechanism of action of PFN is not fully understood, but it is believed to involve the formation of reactive intermediates such as nitrenes and arynes. These intermediates can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. The reactivity of PFN is dependent on the position of the nitro group, with para-substituted PFN being more reactive than ortho-substituted PFN.
Effets Biochimiques Et Physiologiques
PFN has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects in animal models. PFN has also been shown to exhibit antitumor activity in vitro and in vivo. However, the exact mechanism of these effects is not fully understood and requires further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
PFN has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. PFN is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, PFN has some limitations. It is toxic and can cause skin irritation, so appropriate safety measures must be taken when handling it. PFN is also sensitive to light and moisture, which can affect its reactivity and stability.
Orientations Futures
PFN has several potential future directions for scientific research. One area of interest is the development of novel synthetic methodologies using PFN as a starting material. Another area of interest is the exploration of the biological activity of PFN and its derivatives. PFN has shown promising results in various preclinical studies, and further investigation is needed to determine its potential as a therapeutic agent. Additionally, PFN can be used as a building block in the synthesis of new materials with unique properties, such as conducting polymers and liquid crystals. Overall, PFN has significant potential for future scientific research in various fields.
Méthodes De Synthèse
The synthesis of PFN involves the reaction of 4-nitrophenol with hexafluorocyclohexane in the presence of a catalyst such as zinc chloride. The reaction results in the formation of PFN as a yellow crystalline powder. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Propriétés
Numéro CAS |
123871-59-0 |
|---|---|
Nom du produit |
4-Fluoro-4-nitrocyclohexa-2,5-dienone |
Formule moléculaire |
C6H4FNO3 |
Poids moléculaire |
157.1 g/mol |
Nom IUPAC |
4-fluoro-4-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6H4FNO3/c7-6(8(10)11)3-1-5(9)2-4-6/h1-4H |
Clé InChI |
QIKMTDJFOHYBJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(C=CC1=O)([N+](=O)[O-])F |
SMILES canonique |
C1=CC(C=CC1=O)([N+](=O)[O-])F |
Synonymes |
2,5-Cyclohexadien-1-one,4-fluoro-4-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




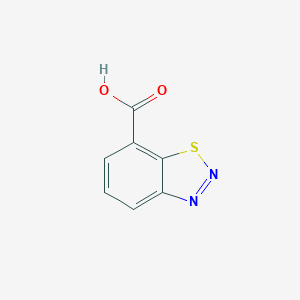
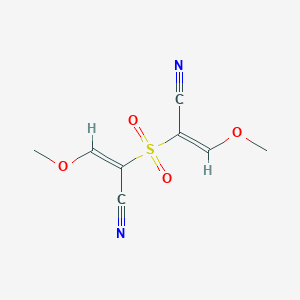
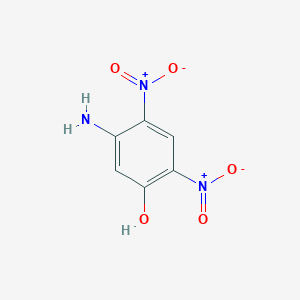
![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)
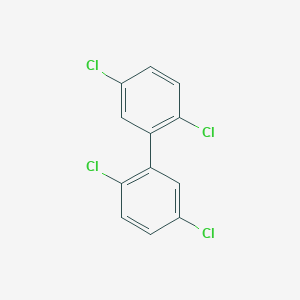
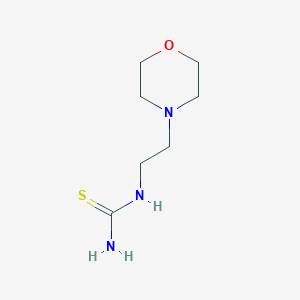

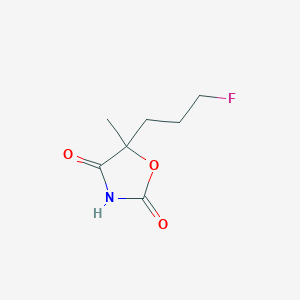
![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)
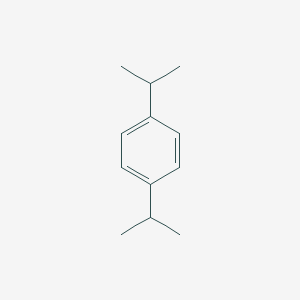
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)
